2,5-Dichloro-6-(o-tolyl)nicotinonitrile
Description
2,5-Dichloro-6-(o-tolyl)nicotinonitrile is a halogenated nicotinonitrile derivative featuring a dichloro substitution at the 2- and 5-positions of the pyridine ring and an ortho-tolyl (o-tolyl) group at the 6-position. This compound is primarily utilized as an organic synthesis intermediate in pharmaceutical and chemical research .
Properties
Molecular Formula |
C13H8Cl2N2 |
|---|---|
Molecular Weight |
263.12 g/mol |
IUPAC Name |
2,5-dichloro-6-(2-methylphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8Cl2N2/c1-8-4-2-3-5-10(8)12-11(14)6-9(7-16)13(15)17-12/h2-6H,1H3 |
InChI Key |
SEJLFLHNWHABDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=C(C(=N2)Cl)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-6-(o-tolyl)nicotinonitrile typically involves the chlorination of a nicotinonitrile precursor. One common method is the reaction of 2,5-dichloronicotinonitrile with o-tolyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to achieve maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-6-(o-tolyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinonitriles, while oxidation and reduction reactions can produce oxides or amines, respectively.
Scientific Research Applications
2,5-Dichloro-6-(o-tolyl)nicotinonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-6-(o-tolyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
The following analysis compares 2,5-dichloro-6-(o-tolyl)nicotinonitrile with structurally and functionally related compounds, focusing on molecular geometry, substituent effects, and applications.
Structural and Geometric Comparisons
Key differences in molecular geometry between compounds bearing o-tolyl groups and other substituents are highlighted below:
Key Findings :
- The o-tolyl group in Compound 2 (B-o-tolyl) shortens the B–C bond compared to bulkier m-xylyl or mesityl groups, suggesting reduced steric repulsion .
- Smaller torsion angles in o-tolyl derivatives (e.g., 41.988° in Compound 2 vs.
Key Findings :
- Steric vs. Electronic Effects: The o-tolyl group in this compound introduces steric hindrance absent in the dimethyl analog (2,5-dichloro-4,6-dimethylnicotinonitrile), which may alter reaction pathways in synthetic applications .
Luminescence and Solid-State Properties
Evidence from boron-containing analogs () reveals that o-tolyl substituents influence luminescence by modulating intermolecular interactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
